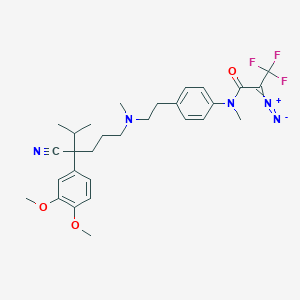
2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related fluorinated cyclohexanone derivatives involves innovative methodologies that offer advantages over traditional approaches. For example, Sevenard et al. (2008) developed an efficient method to synthesize 2,6- bis(trifluoroacetyl)phenols from corresponding cyclohexanones through a dibromination-double dehydrobromination sequence, highlighting a superior method to access fluorinated building blocks [Sevenard et al., 2008].
Molecular Structure Analysis
The structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its derivatives has been extensively studied, revealing significant insights into their molecular configurations. Sevenard et al. (2007) accomplished the first solid-state structure determination for a fluorinated 1,3,5-triketone, showing its existence predominantly in a highly delocalized double U-enol(ate) form both in solution and the gas phase [Sevenard et al., 2007].
Chemical Reactions and Properties
The chemistry of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives involves various reactions, including cyclization and reductive amination, showcasing the compound's reactivity. For instance, Roesky and Hofmann (1984) demonstrated the cyclization of bis(2,2,2-trifluoroethoxy)-1,2-diiminoethane with halides to yield five-membered ring compounds, underlining the reactive nature of such fluorinated compounds [Roesky & Hofmann, 1984].
Physical Properties Analysis
The physical properties of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives, such as solubility and thermal stability, are crucial for their application in various domains. Li et al. (2009) synthesized novel polyamides derived from a related diamine and aromatic dicarboxylic acids, highlighting the outstanding solubility and thermal stability of these polymers, which are essential attributes for advanced microelectronic applications [Li et al., 2009].
Chemical Properties Analysis
The chemical properties, including reactivity and bonding features of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives, are influenced by their unique molecular structure. Padmaja et al. (2009) conducted a vibrational analysis of a PMBC compound, revealing insights into its bonding features and hydrogen bonding interactions, which are critical for understanding the compound's chemical behavior [Padmaja et al., 2009].
Scientific Research Applications
Synthesis Methods and Properties
Aromatization Methodology : A study by Sevenard et al. (2008) developed an efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols from cyclohexanones. This method is superior to traditional approaches, offering valuable fluorinated building blocks (Sevenard et al., 2008).
Polymer Synthesis : Diakoumakos and Mikroyannidis (1994) utilized 2,6-bis(4-hydroxybenzylidene)cyclohexanone in the synthesis of novel polyesters, polyurethanes, and epoxy resins. These polymers demonstrated improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).
Crystal Structure Analysis : A study by Sevenard et al. (2007) provided insights into the crystal structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt, revealing unique structural characteristics in different states (Sevenard et al., 2007).
Application in Material Science
Polyamide and Polyimide Synthesis : Mikroyannidis (1994) explored the use of 2,6-bis(3-aminobenzylidene)cyclohexanone in the creation of unsaturated polyamides and polyimides. These materials exhibited excellent solubility in various solvents and demonstrated high thermal stability (Mikroyannidis, 1994).
Mesomorphic Behavior : Matsunaga and Miyamoto (1993) investigated the mesomorphic properties of cyclohexanone derivatives, including 2,6-bis(4-alkoxybenzylidene)cyclohexanones, revealing their potential in liquid crystal technology (Matsunaga & Miyamoto, 1993).
Chemical Synthesis and Reactions
Synthesis of Novel Compounds : Research by Rusnac et al. (2020) focused on synthesizing new compounds from cyclohexanone derivatives, including 2,6-bis(arylmethylidene)cyclohexanones. These compounds exhibited antimicrobial and antioxidant activity (Rusnac et al., 2020).
1,3-Dipolar Cycloaddition : A study by Raj and Raghunathan (2002) demonstrated the use of 2,6-bis(arylmethylidene)cyclohexanones in 1,3-dipolar cycloaddition reactions, leading to the synthesis of bis-spiro-pyrrolidines (Raj & Raghunathan, 2002).
properties
IUPAC Name |
2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMWVJKEILRZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

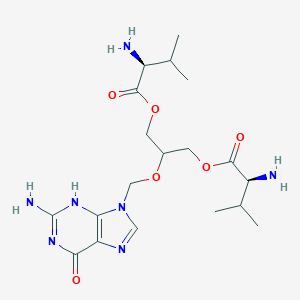




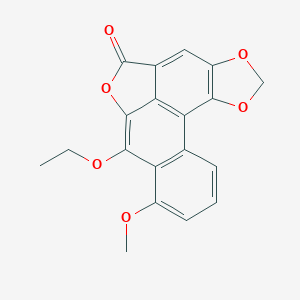

![2-Methyl-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B51244.png)
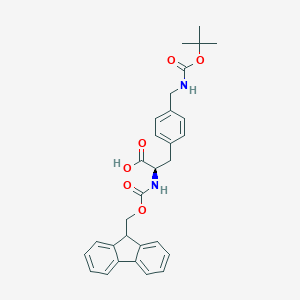

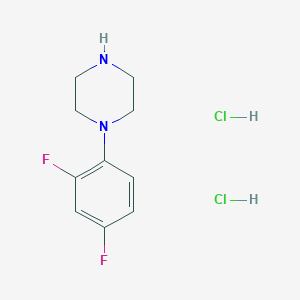
![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)

